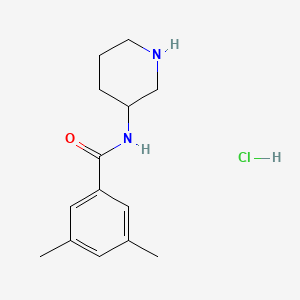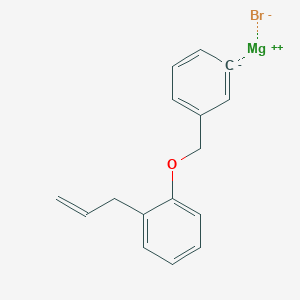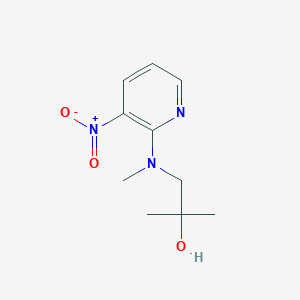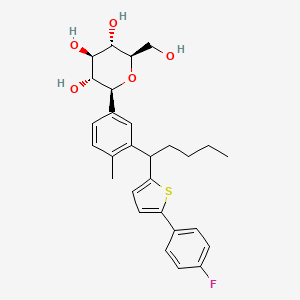![molecular formula C14H10ClN B14899724 4-Chloro-2-methylbenzo[g]quinoline](/img/structure/B14899724.png)
4-Chloro-2-methylbenzo[g]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-methylbenzo[g]quinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a fused benzene and pyridine ring system, with a chlorine atom at the 4th position and a methyl group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methylbenzo[g]quinoline can be achieved through several methods. One common approach involves the Friedländer synthesis, which is a condensation reaction between an aromatic amine and a carbonyl compound. For instance, the reaction of 2-aminobenzophenone with acetaldehyde in the presence of a catalyst such as sulfuric acid can yield the desired quinoline derivative .
Another method involves the cyclization of 2-chloroaniline with acetylacetone under acidic conditions. This reaction proceeds through the formation of an intermediate enamine, which then undergoes cyclization to form the quinoline ring system .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as palladium or copper may be used to facilitate the reaction, and the process is often carried out under controlled temperature and pressure to maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-methylbenzo[g]quinoline undergoes various chemical reactions, including:
Substitution: The chlorine atom at the 4th position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium or copper catalysts.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-2-methylbenzo[g]quinoline has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Chloro-2-methylbenzo[g]quinoline involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to cell death . In anticancer research, it may interfere with DNA replication or induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloroquinoline: Similar structure but lacks the methyl group at the 2nd position.
2-Methylquinoline: Similar structure but lacks the chlorine atom at the 4th position.
4-Chloro-2-methylquinoline: Similar structure but lacks the fused benzene ring.
Uniqueness
4-Chloro-2-methylbenzo[g]quinoline is unique due to the presence of both a chlorine atom and a methyl group, which confer distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C14H10ClN |
|---|---|
Poids moléculaire |
227.69 g/mol |
Nom IUPAC |
4-chloro-2-methylbenzo[g]quinoline |
InChI |
InChI=1S/C14H10ClN/c1-9-6-13(15)12-7-10-4-2-3-5-11(10)8-14(12)16-9/h2-8H,1H3 |
Clé InChI |
GKASXJNGYJWOFO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC3=CC=CC=C3C=C2C(=C1)Cl |
Solubilité |
0.9 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N,N-dimethyl-4-[4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]aniline](/img/structure/B14899657.png)
![(S)-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine hydrochloride](/img/structure/B14899661.png)



![3-[(E)-3-(3,4-Dimethoxy-phenyl)-acryloylamino]-1H-indole-2-carboxylic acid](/img/structure/B14899686.png)





